![molecular formula C11H18O4 B3432434 Methyl camphorate CAS No. 219496-46-5](/img/structure/B3432434.png)
Methyl camphorate
Overview
Description
Methyl camphorate is a compound related to camphor, which is a bicyclic monoterpene ketone found widely in plants, especially Cinnamomum camphora . It is used topically as a skin antipruritic and as an anti-infective agent .
Synthesis Analysis
The structure of a compound similar to Methyl camphorate, antrocamphin O, was unambiguously assigned by the analysis of spectral data (including 1D and 2D NMR, high-resolution MS, IR, and UV) and total synthesis . The compound was prepared through the Sonogashira reaction of 5-iodo-4,7-dimethoxy-6-methylbenzene and 2-methylbut-1-en-3-yne as the key step .
Molecular Structure Analysis
The molecular formula of Methyl camphorate is C11H18O4 . Its average mass is 214.258 Da and its monoisotopic mass is 214.120514 Da .
Physical And Chemical Properties Analysis
Methyl camphorate has a density of 1.1±0.1 g/cm . Its boiling point is 295.4±33.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 58.9±6.0 kJ/mol . The flash point is 106.3±18.9 °C .
Scientific Research Applications
Metal-Camphorate Frameworks
Methyl camphorate is used in the synthesis of Metal-Camphorate Frameworks (MCamFs) . These are homochiral metal-organic frameworks (MOFs) constructed from a camphorate ligand . The interest in this unique subset of homochiral MOFs is derived from the many interesting chiral features for both materials and life sciences .
Asymmetrical Synthesis or Crystallization
MCamFs have been used in asymmetrical synthesis or crystallization . This involves the formation of a compound with a particular chirality or handedness .
Homochiral Structural Design
Methyl camphorate is used in homochiral structural design . This involves designing structures that have a specific chirality .
Chiral Induction
Methyl camphorate is used in chiral induction . This is a process where a chiral influence is used to control the outcome of a reaction .
Absolute Helical Control and Ligand Handedness
Methyl camphorate is used in absolute helical control and ligand handedness . This involves controlling the direction of a helix in a structure and the handedness of a ligand .
Chiral Recognition
Methyl camphorate is used in chiral recognition . This involves the ability of a molecule to recognize the chirality of another molecule .
Enantiomer Separation
Methyl camphorate is used in enantiomer separation . This involves separating molecules that are mirror images of each other .
Asymmetric Catalysis
Methyl camphorate is used in asymmetric catalysis . This involves using a catalyst to preferentially form one enantiomer of a chiral product .
Future Directions
Mechanism of Action
Target of Action
Methyl camphorate, also known as Methyl camphorate, (+/-)-, is a compound derived from the fruiting bodies of Antrodia camphorata It’s structurally similar compound, camphor, has been reported to interact with the transient receptor potential vanilloid subtype 1 (trpv1) channel . This interaction is believed to be responsible for its analgesic and antipruritic effects .
Mode of Action
Camphor, a similar compound, has been shown to activate and strongly desensitize the trpv1 channel . This activation and desensitization of the TRPV1 channel are believed to contribute to the analgesic actions of Camphor
Biochemical Pathways
camphorata, 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole, has been reported to exhibit an inhibitory effect on COLO-205 colon cancer cells in vitro by activating the p27/Kip1 signaling pathway mediated by p53 . It’s possible that Methyl camphorate may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are crucial for its potential to become a drug . Therefore, understanding the ADME properties of Methyl camphorate would be essential for assessing its potential as a therapeutic agent.
Result of Action
camphorata, has been reported to suppress the population of cancer stem-like cells in MCF7 human breast cancer cell line
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. DNA methylation, a common epigenetic modification, can be influenced by environmental factors, which in turn can affect gene expression and subsequent health outcomes . Therefore, environmental factors could potentially influence the action of Methyl camphorate, but more research is needed to understand these effects.
properties
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNNTVXOZWMVGX-WRWORJQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl camphorate | |
CAS RN |
26252-15-3, 219496-46-5 | |
Record name | Methyl camphorate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl camphorate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219496465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL CAMPHORATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL CAMPHORATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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